

Rimeporide Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Rimeporide Hydrochloride

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Executive Summary

Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1). Originally investigated as a potential treatment for congestive heart failure by Merck KGaA, the compound has been repositioned by the non-profit organization EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD). Preclinical studies in various animal models of DMD have demonstrated Rimeporide's potential to reduce inflammation, fibrosis, and cardiomyopathy. A Phase Ib clinical trial in boys with DMD has shown the drug to be safe and well-tolerated, with preliminary evidence of target engagement and positive effects on biomarkers of muscle damage and inflammation. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of **Rimeporide Hydrochloride**.

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness. A primary pathological feature of DMD is the disruption of intracellular ion homeostasis, particularly an overload of intracellular sodium (Na^+) and calcium (Ca^{2+}), which contributes to myocyte necrosis and fibrosis. **Rimeporide Hydrochloride** is a small molecule that targets the sodium-hydrogen exchanger 1 (NHE-1), a key regulator of intracellular pH and sodium levels. By inhibiting NHE-

1, Rimeporide aims to correct the ion imbalance in dystrophic muscle cells, thereby mitigating downstream pathological effects.

Discovery and Initial Development

Rimeporide was initially synthesized and developed by Merck KGaA as a potential therapeutic for congestive heart failure.^[1] The rationale was based on the role of NHE-1 in cardiac ischemia-reperfusion injury. The initial development program included several Phase I clinical trials in adults.^[1]

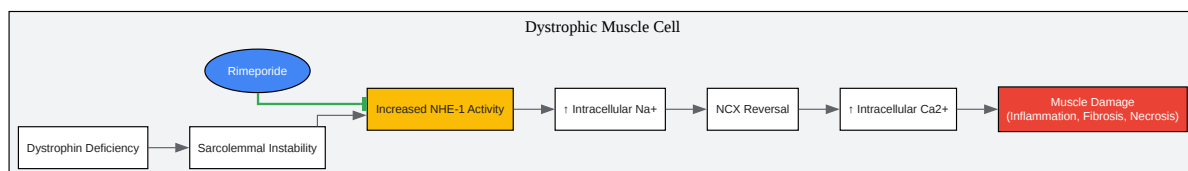
In 2013, the EspeRare Foundation, a Swiss non-profit organization, licensed Rimeporide from Merck KGaA to reposition it for the treatment of Duchenne Muscular Dystrophy.^[1] This decision was driven by the growing understanding of the role of NHE-1 in the pathophysiology of DMD.

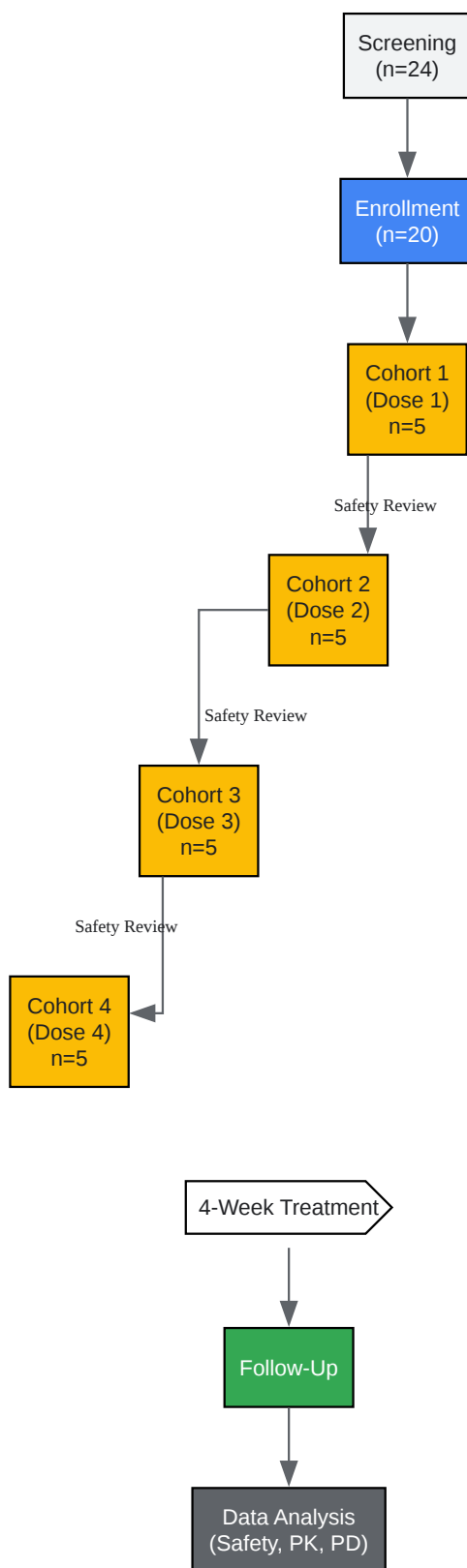
Mechanism of Action

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), an integral membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.^{[1][2]} In dystrophic muscle, the absence of functional dystrophin leads to sarcolemmal instability and increased activity of NHE-1. This hyperactivity results in an influx of Na^+ , which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a pathological increase in intracellular Ca^{2+} . This calcium overload activates various downstream pathways that contribute to muscle damage, including inflammation and fibrosis.^[3]

By inhibiting NHE-1, Rimeporide is expected to reduce the intracellular sodium concentration, thereby preventing the reversal of the NCX and subsequent calcium overload. This is hypothesized to protect muscle cells from damage and slow the progression of the disease.

Signaling Pathway of Rimeporide in Dystrophic Muscle





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